molecular formula C10H22N2 B1368190 1-(Azepan-1-yl)-2-methylpropan-2-amine CAS No. 21404-91-1

1-(Azepan-1-yl)-2-methylpropan-2-amine

Cat. No. B1368190
CAS RN: 21404-91-1
M. Wt: 170.3 g/mol
InChI Key: IPTQCHXUONPDGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(Azepan-1-yl)-2-methylpropan-2-amine” is an organic compound containing an azepane ring. Azepane is a seven-membered heterocyclic compound with one nitrogen atom . The “2-methylpropan-2-amine” part suggests the presence of a tertiary amine functional group, which is known to participate in a variety of chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the seven-membered azepane ring and the tertiary amine functional group. The presence of nitrogen in the ring and the amine group would make this compound a base, and it would likely form salts with acids .


Chemical Reactions Analysis

As a tertiary amine, this compound could participate in a variety of chemical reactions, including acid-base reactions, alkylation, and condensation with carbonyl compounds. The azepane ring could also undergo reactions, although the specifics would depend on the reaction conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. As a tertiary amine, it would be expected to have a basic pH. The azepane ring could confer rigidity to the molecule, potentially influencing its boiling point, melting point, and solubility .

Scientific Research Applications

Azepanium Ionic Liquids

  • A study by Belhocine et al. (2011) explored the synthesis of a new family of room temperature ionic liquids using azepane. These ionic liquids have potential applications in green chemistry due to their wide electrochemical windows, making them promising alternatives to electrolytes based on volatile organic compounds (Belhocine et al., 2011).

Synthesis of Heterocyclic Compounds

  • Mesropyan et al. (2005) conducted a study on the synthesis of various heterocyclic substituents, including 1-(2-hydroxy-3-phenoxypropyl)azepan-2-one. These compounds have potential applications in the synthesis of novel organic compounds (Mesropyan et al., 2005).

Hydroaminoalkylation for N-Heterocycles

  • Payne et al. (2013) described a method for the direct alkylation of secondary amines, including azepane, for the synthesis of α- and β-alkylated N-heterocycles. This process is notable for its atom-economy and regioselectivity, which is valuable in organic synthesis (Payne et al., 2013).

Enantioselective Amine Functionalization

  • Jain et al. (2016) developed a palladium-catalyzed enantioselective α-C–H coupling of amines, including azepanes. This method is significant in drug discovery for the functionalization of saturated aza-heterocycles (Jain et al., 2016).

Conformational Energetics

  • A study by Freitas et al. (2014) involved computational and experimental thermochemical studies on azepan and azepan-1-ylacetonitrile. The insights gained are crucial for understanding the structural and reactivity behavior of such compounds (Freitas et al., 2014).

Chemoenzymatic Synthesis

  • Zawodny et al. (2018) reported the biocatalytic synthesis of enantioenriched azepanes. This method highlights the potential of biocatalysis in the synthesis of complex organic molecules (Zawodny et al., 2018).

PKB Inhibitors Optimization

  • Breitenlechner et al. (2004) explored the development of azepane derivatives as protein kinase B inhibitors, which is vital in the field of medicinal chemistry (Breitenlechner et al., 2004).

Safety And Hazards

Like many amines, this compound could be irritating to the skin and eyes. It could also be harmful if ingested or inhaled. Proper safety precautions should be taken when handling this compound .

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise as a drug, for example, future research could focus on optimizing its synthesis, studying its pharmacokinetics, and conducting clinical trials .

properties

IUPAC Name

1-(azepan-1-yl)-2-methylpropan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2/c1-10(2,11)9-12-7-5-3-4-6-8-12/h3-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTQCHXUONPDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN1CCCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10424536
Record name 1-(azepan-1-yl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azepan-1-yl)-2-methylpropan-2-amine

CAS RN

21404-91-1
Record name 1-(azepan-1-yl)-2-methylpropan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10424536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.